molecular formula C14H20O5 B12574776 benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol CAS No. 192506-34-6

benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol

Katalognummer: B12574776
CAS-Nummer: 192506-34-6
Molekulargewicht: 268.30 g/mol
InChI-Schlüssel: OQPXMWQVDJOHMX-FYZOBXCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol is a chemical compound with the molecular formula C₁₄H₂₀O₅ and a molecular weight of 268.306 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a 1,3-dioxolane ring, which is further substituted with a 2,2-dimethyl group and an ethanol chain. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol typically involves the esterification of benzoic acid with 2,2-dimethyl-1,3-dioxolane-4-ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and scalability of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Wirkmechanismus

The mechanism of action of benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzoic acid and dioxolane moieties allows for diverse applications and interactions that are not observed in simpler compounds .

Eigenschaften

CAS-Nummer

192506-34-6

Molekularformel

C14H20O5

Molekulargewicht

268.30 g/mol

IUPAC-Name

benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol

InChI

InChI=1S/C7H14O3.C7H6O2/c1-7(2)9-5-6(10-7)3-4-8;8-7(9)6-4-2-1-3-5-6/h6,8H,3-5H2,1-2H3;1-5H,(H,8,9)/t6-;/m1./s1

InChI-Schlüssel

OQPXMWQVDJOHMX-FYZOBXCZSA-N

Isomerische SMILES

CC1(OC[C@H](O1)CCO)C.C1=CC=C(C=C1)C(=O)O

Kanonische SMILES

CC1(OCC(O1)CCO)C.C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.